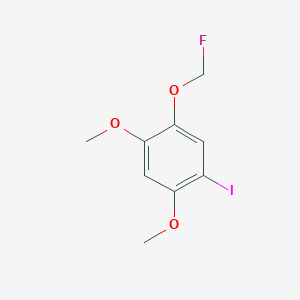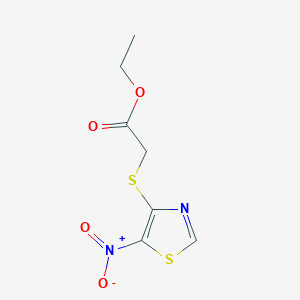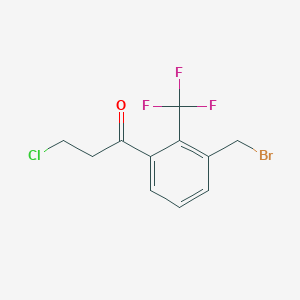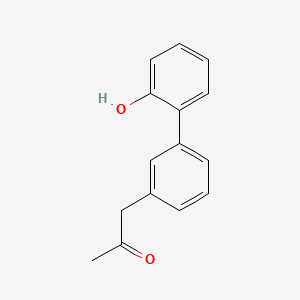
1-(2'-Hydroxybiphenyl-3-YL)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27046. This compound is characterized by the presence of a hydroxybiphenyl group attached to a propanone moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one typically involves the reaction of 2’-hydroxybiphenyl with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the biphenyl moiety can undergo nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Applications De Recherche Scientifique
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one can be compared with similar compounds such as:
1-(3-Hydroxybiphenyl-2-YL)propan-2-one: This compound has a similar structure but with the hydroxy group positioned differently on the biphenyl ring.
1-(4-Hydroxybiphenyl-2-YL)propan-2-one: Another isomer with the hydroxy group at the 4-position.
1-(2’-Methoxybiphenyl-3-YL)propan-2-one: This compound has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-[3-(2-hydroxyphenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)9-12-5-4-6-13(10-12)14-7-2-3-8-15(14)17/h2-8,10,17H,9H2,1H3 |
Clé InChI |
YWISKWVNLPYGNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
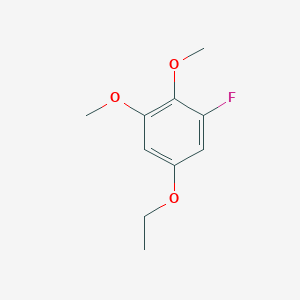
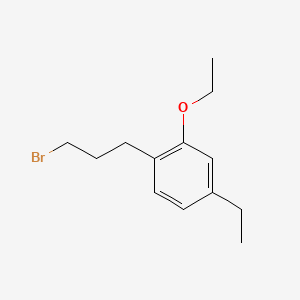

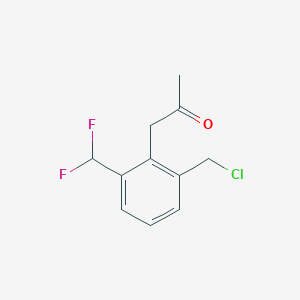
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
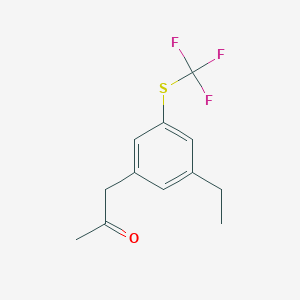

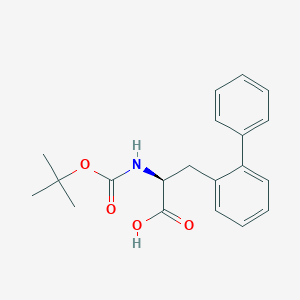
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
